Mushroom Tyrosinase Inhibition
Kojic acid's mushroom tyrosinase inhibitory potency is defined by an IC50 of 37 µM, representing an activity level 0.53× that of hydroquinone (IC50 70 µM) but approximately 10× greater than arbutin (IC50 367 µM) [1]. This intermediate position is critical for formulation selection, as kojic acid provides substantially greater enzyme inhibition than arbutin while lacking the cytotoxicity and regulatory scrutiny associated with hydroquinone.
vs. Hydroquinone 70 µM, Arbutin 367 µM
1.89× and 9.92× relative potency
| Evidence Dimension | Mushroom tyrosinase inhibitory activity (IC50, µM) |
|---|---|
| Target Compound Data | IC50 = 37 µM |
| Comparator Or Baseline | Hydroquinone (IC50 = 70 µM); Arbutin (IC50 = 367 µM) |
| Quantified Difference | Kojic acid is 1.89× more potent than hydroquinone (lower IC50 indicates greater potency); 9.92× more potent than arbutin |
| Conditions | In vitro mushroom tyrosinase assay; enzyme inhibition screening |
Why This Matters
Enables procurement decisions based on a defined potency tier—substantially more active than arbutin, yet free from hydroquinone's prescription-only regulatory classification in many jurisdictions.
- [1] Wang Y, Li S, Liu T, et al. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review. Molecules. 2023 Jan 2;28(1):378. doi: 10.3390/molecules28010378. View Source
